Diphenyliodonium hexafluorophosphate chemical properties and structure
Diphenyliodonium hexafluorophosphate chemical properties and structure
An In-depth Technical Guide to Diphenyliodonium (B167342) Hexafluorophosphate (B91526): Properties, Structure, and Applications
Abstract
Diphenyliodonium hexafluorophosphate [(C₆H₅)₂IPF₆] is a versatile and widely utilized compound in the fields of polymer chemistry and organic synthesis. Primarily recognized as a potent cationic photoinitiator and photoacid generator, it plays a crucial role in UV-curing technologies for coatings, adhesives, inks, and in the microfabrication of electronic components.[1] Upon exposure to ultraviolet radiation, it undergoes photolysis to generate both a strong Brønsted acid and free radicals, enabling the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and acrylates.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and reaction mechanisms, along with detailed experimental protocols and safety information for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Identification
Diphenyliodonium hexafluorophosphate is an organic salt consisting of a diphenyliodonium cation ([C₁₂H₁₀I]⁺) and a hexafluorophosphate anion ([PF₆]⁻). The central iodine atom in the cation is hypervalent, bonded to two phenyl rings.
| Identifier | Value |
| CAS Number | 58109-40-3[1][5][6][7] |
| Molecular Formula | C₁₂H₁₀F₆IP[1][5][6][8] |
| Linear Formula | (C₆H₅)₂I(PF₆)[9] |
| Synonyms | DIHP, DPIHFP, Iodonium (B1229267) diphenyl hexafluorophosphate[5][6] |
| InChI Key | DSSRLRJACJENEU-UHFFFAOYSA-N[5][9] |
| SMILES | C1=CC=C([I+]C2=CC=CC=C2)C=C1.F--INVALID-LINK--(F)(F)(F)F[5][6][9] |
Physicochemical Properties
The compound is a white to pale cream crystalline powder that is sensitive to light and hygroscopic.[1][2][10][11] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Weight | 426.08 g/mol [1][5][6][8] |
| Appearance | White to pale cream crystalline powder[1][11][12] |
| Melting Point | 140-144 °C (decomposes)[5][9][13] |
| Solubility | Soluble: Tetrahydrofuran, ethyl acetate, methanol, acetonitrile, dimethylformamide, dimethyl carbonate.[2][5] Sparingly Soluble: Chloroform, dichloromethane.[2][5] Insoluble: Pentane, hexane, toluene, diethyl ether.[2][5] |
| Purity | ≥97-98%[1][8][9] |
Crystal Structure
Detailed crystallographic data for diphenyliodonium hexafluorophosphate has been reported. The structure confirms the ionic nature of the compound and the geometry of the cation and anion.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[6] |
| Space Group | P 1 21/n 1[6] |
| a | 5.9721 Å[6] |
| b | 12.9442 Å[6] |
| c | 18.387 Å[6] |
| α | 90.00°[6] |
| β | 96.195°[6] |
| γ | 90.00°[6] |
| Z | 4[6] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of diphenyliodonium hexafluorophosphate.
| Technique | Key Features |
| FTIR (ATR) | Data available from SpectraBase and PubChem, showing characteristic peaks for the phenyl rings and the P-F bonds of the hexafluorophosphate anion.[6][14] |
| ¹H NMR | Spectrum available, showing signals corresponding to the aromatic protons of the diphenyliodonium cation.[15] |
| UV-Vis | Absorbs in the UV region (approx. 220-350 nm).[16] Its use in visible light applications typically requires a photosensitizer.[17] |
| Raman | FT-Raman spectrum data is available, complementing the IR data for structural analysis.[6] |
Reactivity and Mechanism of Action
Cationic Photoinitiation
The primary application of diphenyliodonium hexafluorophosphate is as a photoinitiator for cationic polymerization.[1][2] It can be activated directly by deep UV light or, more commonly, indirectly by a photosensitizer (PS) that absorbs at longer wavelengths (UVA or visible light).[3][17] The generally accepted mechanism is a photoinduced electron transfer process.[3]
-
Excitation: The photosensitizer absorbs a photon (hν) and is promoted to an excited singlet state (¹PS), which may then convert to a more stable triplet state (³PS).
-
Electron Transfer: The excited photosensitizer donates an electron to the diphenyliodonium cation (Ph₂I⁺), which acts as an electron acceptor.[3]
-
Decomposition: The resulting diphenyliodine radical (Ph₂I•) is unstable and rapidly decomposes to form a phenyl radical (Ph•) and iodobenzene (B50100) (PhI).
-
Acid Generation: The oxidized photosensitizer radical cation (PS•⁺) can react with a hydrogen source (e.g., solvent or monomer) to release a proton. The proton combines with the hexafluorophosphate anion (PF₆⁻) to generate the superacid hexafluorophosphoric acid (HPF₆).
-
Initiation: The generated superacid (HPF₆) is a powerful Brønsted acid that protonates cationically polymerizable monomers (e.g., epoxides, vinyl ethers), initiating polymerization.[4] The phenyl radical can also initiate free-radical polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diphenyliodonium hexafluorophosphate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 4. Squaric acid derivative effects on the kinetics of photopolymerization of different monomers - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17533C [pubs.rsc.org]
- 5. Diphenyliodonium hexafluorophosphate | 58109-40-3 [chemicalbook.com]
- 6. Diphenyliodonium hexafluorophosphate | C12H10F6IP | CID 2737136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. 六氟磷酸二苯碘鎓 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Diphenyliodonium hexafluorophosphate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Diphenyliodonium Hexafluorophosphate | CymitQuimica [cymitquimica.com]
- 13. chemos.de [chemos.de]
- 14. spectrabase.com [spectrabase.com]
- 15. Diphenyliodonium hexafluorophosphate(58109-40-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
